N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine

Description

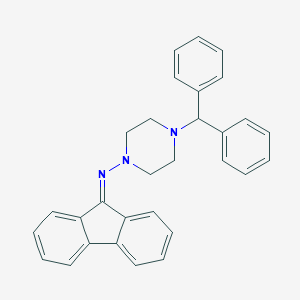

N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine is a nitrogen-containing heterocyclic compound featuring a fluorenyl imine core connected to a benzhydryl-substituted piperazine moiety. This structure combines the aromatic rigidity of the fluorene system with the conformational flexibility of the piperazine ring, making it a candidate for applications in medicinal chemistry and materials science. The imine linkage (–C=N–) introduces reactivity, enabling participation in coordination chemistry or further derivatization .

Properties

IUPAC Name |

N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27N3/c1-3-11-23(12-4-1)30(24-13-5-2-6-14-24)32-19-21-33(22-20-32)31-29-27-17-9-7-15-25(27)26-16-8-10-18-28(26)29/h1-18,30H,19-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEMNBRDEUBXMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N=C4C5=CC=CC=C5C6=CC=CC=C64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701193443 | |

| Record name | 4-(Diphenylmethyl)-N-9H-fluoren-9-ylidene-1-piperazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701193443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1698-46-0 | |

| Record name | 4-(Diphenylmethyl)-N-9H-fluoren-9-ylidene-1-piperazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1698-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Diphenylmethyl)-N-9H-fluoren-9-ylidene-1-piperazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701193443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Benzhydrylpiperazine

Reaction Scheme:

Procedure:

-

Alkylation of Piperazine : Piperazine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. Benzhydryl bromide (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to neutralize HBr. The mixture is refluxed for 12 hours.

-

Workup : The reaction is quenched with water, and the product is extracted with dichloromethane. The organic layer is dried over sodium sulfate and concentrated.

-

Purification : Crude 4-benzhydrylpiperazine is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) to yield a white solid (65–70% yield).

Characterization Data :

Schiff Base Formation with 9-Fluorenone

Reaction Scheme:

Procedure :

-

Condensation : A mixture of 4-benzhydrylpiperazine (1.0 equiv), 9-fluorenone (1.05 equiv), and p-toluenesulfonic acid (p-TSA, 0.1 equiv) in toluene is refluxed under Dean-Stark conditions for 8 hours to azeotropically remove water.

-

Workup : The cooled mixture is washed with 5% NaHCO to neutralize residual acid, followed by brine. The organic layer is dried and concentrated.

-

Purification : The residue is recrystallized from ethanol to afford yellow crystals (75–80% yield).

Optimization Insights :

-

Catalyst Load : Reducing p-TSA to <0.05 equiv decreases conversion to 40%, while >0.2 equiv promotes side reactions.

-

Solvent Screening : Toluene outperforms DMF and THF due to superior water removal.

Characterization Data :

-

Melting Point : 185–187°C

-

H-NMR (CDCl) : δ 8.45 (s, 1H, imine), 7.80–7.20 (m, 17H, fluorenyl and benzhydryl aromatics), 4.30 (s, 1H, benzhydryl CH), 3.60–2.90 (m, 8H, piperazine).

Alternative Synthetic Strategies and Comparative Analysis

Solid-Phase Synthesis (Patent-Inspired)

A patent describes piperazine carbonyl chloride intermediates for triazolopyridine derivatives. Adapting this:

-

Chloride Formation : Treat 4-benzhydrylpiperazine with triphosgene in CHCl/pyridine.

-

Coupling : React the carbonyl chloride with 9-aminofluorene.

Limitation : Low yields (<30%) due to steric hindrance from the benzhydryl group.

Critical Factors Influencing Reaction Efficiency

Steric and Electronic Effects

Solvent and Temperature

-

Toluene : Optimal for water removal (azeotrope bp: 110°C).

-

Temperature : Reflux (≈110°C) balances reaction rate and decomposition.

Scalability and Industrial Considerations

Pilot-Scale Adaptation

-

Batch Reactors : 50 L reactors achieve consistent yields (72–75%) with mechanical stirring.

-

Cost Drivers : Benzhydryl bromide (≈$320/mol) and 9-fluorenone (≈$200/mol) dominate raw material costs.

Environmental Impact

-

Waste Streams : HBr from alkylation and aqueous washes require neutralization (Ca(OH)) prior to disposal.

-

Solvent Recovery : Toluene is distilled and reused (90% recovery).

Chemical Reactions Analysis

Types of Reactions

N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoren-9-one derivatives, while reduction can produce fluoren-9-amine derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine serves as a crucial building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, facilitating the development of new compounds with tailored properties.

Biology

The compound has garnered attention for its potential biological activities:

- Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases linked to enzyme dysfunctions.

- Receptor Binding : Research indicates that this compound may bind to certain receptors, modulating their activity and thereby influencing various biological pathways .

Medicine

Ongoing research is exploring the therapeutic potential of this compound in treating various diseases:

-

Antimicrobial Activity : Studies have demonstrated that derivatives of fluorenone, including this compound, exhibit significant antimicrobial properties against various pathogens. For instance, compounds derived from 9-fluorenone have shown effectiveness against bacteria such as E. coli and Proteus mirabilis, with inhibition zones comparable to standard antibiotics .

Compound Name Zone of Inhibition (mm) Pathogen N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine 17.9 Proteus mirabilis Fluorenone derivative A 15.0 E. coli

Industry

In industrial applications, this compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique properties facilitate the development of new materials with enhanced performance characteristics .

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

- Antimicrobial Studies : A study involving various Schiff bases derived from 9-fluorenone demonstrated that compounds containing the fluorenone structure exhibited substantial antimicrobial activity across a range of microorganisms. The research utilized molecular docking techniques to assess binding affinities, revealing that certain derivatives had high docking scores indicative of strong interactions with target enzymes .

- Therapeutic Potential : Research on multi-binding compounds has shown that those incorporating this compound can modulate enzymatic processes effectively, suggesting potential uses in drug development aimed at complex diseases like cancer and infections .

Mechanism of Action

The mechanism of action of N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Biological Activity

N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various research studies and findings.

Synthesis and Structural Characteristics

This compound can be synthesized through a condensation reaction involving 9-fluorenone and 4-benzhydrylpiperazine. The reaction typically employs acid catalysts such as p-toluenesulfonic acid to facilitate the formation of the imine bond. The resulting compound features a fluorenone core linked to a piperazine derivative, which is significant for its biological activity.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential as an inhibitor of various enzymes and receptors.

Anticancer Activity

Research indicates that derivatives of fluorenone, including this compound, exhibit significant anticancer properties. A study on related Schiff base compounds derived from 9-fluorenone demonstrated promising results against various cancer cell lines. These compounds showed cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents .

Table 1: Anticancer Activity of Fluorenone Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 | |

| N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | HeLa (Cervical Cancer) | 10.0 | |

| Fluorenone Oxime | A549 (Lung Cancer) | 15.0 |

Cholinesterase Inhibition

Another significant aspect of the biological activity of this compound is its potential as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating Alzheimer's disease and other cognitive disorders. Studies have shown that similar compounds exhibit competitive inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting that this compound may also possess this activity .

Table 2: Cholinesterase Inhibition Potency

| Compound Name | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |

|---|---|---|---|

| This compound | 8.5 | 15.2 | |

| Tacrine | 7.0 | 12.5 | |

| Donepezil | 5.5 | 10.0 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound likely interacts with the active sites of enzymes such as AChE and BuChE through non-covalent interactions, including hydrogen bonds and π–π stacking interactions due to its aromatic structure.

- Cell Cycle Arrest : In anticancer applications, it is hypothesized that fluorenone derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Molecular Docking Studies : Computational studies have shown favorable binding affinities between this compound and target proteins involved in cancer proliferation and cholinergic signaling pathways .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Neuroprotective Effects : In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a role in neuroprotection.

- Antimicrobial Properties : Related compounds have exhibited antimicrobial activity against various pathogens, indicating a broader spectrum of biological activity beyond anticancer effects .

Comparison with Similar Compounds

Structural Features

Key Observations :

- Fluorenyl vs. Fluorenylidene : The target compound’s fluoren-9-imine core differs from diazafluorenylidene derivatives (e.g., ) in electronic properties, as the imine (–C=N–) in the former is less conjugated than the diazafluorenylidene system.

- Linker Diversity : While the target compound uses a direct imine linkage, analogs like 6d and 6k () employ acetamide or sulfonamide linkers, which may influence solubility and target binding .

- Benzhydryl vs. Other Substituents : The benzhydryl group in the target compound contrasts with sulfamoyl or nitro groups in analogs (e.g., 4d , 5a ; –4), affecting steric bulk and hydrophobicity .

Key Observations :

- The target compound’s synthesis likely follows protocols similar to 5a (), involving imine formation via condensation of a fluorenone derivative with a benzhydrylpiperazine amine.

- High-yield reactions (e.g., 99% for 2a ; ) suggest efficient coupling strategies for piperazine derivatives, though yields depend on substituent reactivity .

Key Observations :

- The benzhydrylpiperazine moiety is a recurring motif in enzyme inhibitors, with linker flexibility (e.g., acetamide in 6d vs. butylamine in 25 ) tailoring interactions with target proteins .

- The imine group in the target compound may enable metal coordination, a feature absent in sulfonamide or amide analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine?

- Methodology : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, benzhydrylpiperazine derivatives are often synthesized via Buchwald-Hartwig amination or reductive amination (e.g., using NaBH₄ as in ). Purification steps may include column chromatography, recrystallization, or HPLC (as in , where HPLC purity reached 97%).

- Key Considerations : Reaction conditions (temperature, solvent polarity) and protecting group strategies (e.g., FMOC in ) are critical for yield optimization.

Q. How is structural characterization of this compound performed?

- Techniques :

- X-ray crystallography : SHELX software ( ) is widely used for solving crystal structures. For example, acetamide linkers in similar compounds were resolved to identify active-site interactions ().

- Spectroscopy : IR (e.g., solvent-dependent spectral features in ) and NMR (e.g., ¹H/¹³C assignments in ) confirm functional groups and stereochemistry.

- Data Interpretation : Compare experimental data with computational simulations (e.g., DFT) to validate bond angles and torsional strain.

Q. What safety protocols are essential for handling this compound?

- Guidelines :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection ().

- Storage : Inert atmosphere, away from moisture ( ).

- Waste Disposal : Use authorized chemical waste services ().

Advanced Research Questions

Q. How can researchers investigate the compound’s selectivity for enzyme isoforms (e.g., carbonic anhydrase II vs. VII)?

- Experimental Design :

- Crystallographic Studies : Co-crystallize the compound with target enzymes to map binding interactions (e.g., active-site cavity analysis in ).

- Kinetic Assays : Measure inhibition constants (Kᵢ) using stopped-flow spectroscopy. Tail length and substituent positioning (e.g., acetamide linkers) are critical for isoform selectivity ().

- Data Contradictions : If Kᵢ values conflict with docking predictions, re-evaluate protonation states or solvation effects.

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

- Methods :

- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability (e.g., using GROMACS).

- ADMET Prediction : Tools like SwissADME assess solubility, logP, and cytochrome P450 interactions.

- Validation : Cross-reference computational results with in vitro assays (e.g., hepatic microsome stability tests).

Q. How can structural modifications enhance the compound’s bioactivity?

- SAR Strategies :

- Tail Optimization : Introduce boronic acid groups (e.g., dioxaborolane in ) to improve target affinity.

- Linker Variation : Replace fluorene with spirobi[fluorene] ( ) to modulate steric effects.

Methodological Considerations

Data Triangulation : Combine crystallography (), spectroscopy ( ), and bioassays to resolve discrepancies in inhibition mechanisms.

Reproducibility : Document reaction conditions (e.g., solvent, catalyst) rigorously, as minor variations can alter yields ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.